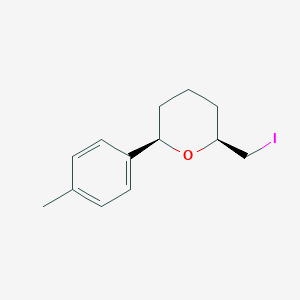

(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran

Beschreibung

(2S,6R)-2-(Iodomethyl)-6-(p-tolyl)tetrahydro-2H-pyran is a chiral tetrahydropyran derivative characterized by:

- Stereochemistry: (2S,6R) configuration, critical for its spatial orientation and reactivity.

- p-Tolyl group (para-methylphenyl) at position 6, contributing to hydrophobicity and steric bulk.

This compound’s iodine atom and aromatic substituent make it a candidate for pharmaceutical intermediates or radiopharmaceuticals.

Eigenschaften

Molekularformel |

C13H17IO |

|---|---|

Molekulargewicht |

316.18 g/mol |

IUPAC-Name |

(2S,6R)-2-(iodomethyl)-6-(4-methylphenyl)oxane |

InChI |

InChI=1S/C13H17IO/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-14)15-13/h5-8,12-13H,2-4,9H2,1H3/t12-,13+/m0/s1 |

InChI-Schlüssel |

GCYUMQHRLBUPGH-QWHCGFSZSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CI |

Kanonische SMILES |

CC1=CC=C(C=C1)C2CCCC(O2)CI |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran typically involves the following steps:

Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a variety of methods, such as the acid-catalyzed cyclization of a suitable precursor.

Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction. This step often involves the use of iodine and a suitable halogenating agent under controlled conditions.

Attachment of the P-tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding alcohols or ketones.

Reduction Reactions: Reduction of the compound can yield the corresponding hydrocarbon derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Reactions: Products include azides, nitriles, and thioethers.

Oxidation Reactions: Products include alcohols and ketones.

Reduction Reactions: Products include hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its iodomethyl group is a valuable electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property has been exploited in the synthesis of diverse organic compounds, including glycosides and other heterocycles.

2. Glycosylation Reactions

(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran has been utilized in glycosylation reactions to form glycosidic bonds. This application is significant in the synthesis of oligosaccharides and glycoproteins, which are crucial in biochemistry and pharmaceutical development. The compound's ability to participate in these reactions enhances its utility in carbohydrate chemistry.

Medicinal Chemistry Applications

1. Antiviral Agents

Recent studies have indicated that derivatives of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran exhibit antiviral properties. Research has focused on modifying the compound to enhance its efficacy against viral infections, particularly those caused by RNA viruses. These modifications often involve altering substituents on the tetrahydropyran ring to improve biological activity.

Case Study: Synthesis of Antiviral Compounds

A study demonstrated the synthesis of a series of antiviral agents derived from (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran. The synthesized compounds were evaluated for their activity against specific viral strains, showing promising results that warrant further investigation into their potential as therapeutic agents.

Table 1: Comparison of Synthetic Routes Involving (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran

Wirkmechanismus

The mechanism of action of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The p-tolyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Tetrahydropyrans

Key Observations:

Target Compound:

However, based on related compounds:

- Halogenation : Likely involves iodination of a preformed tetrahydropyran scaffold.

- Diastereoselective Catalysis : Copper(II)–bisphosphine catalysts (as in ) may enable stereocontrol .

Physicochemical Properties

Table 2: Comparative Properties

| Property | Target Compound | Sotagliflozin | Tetrahydro-3-methylene-6-phenyl-2H-pyran-2-one |

|---|---|---|---|

| Molecular Weight | ~328.19 (calc.) | 424.94 | 188.22 |

| Hydrophobicity | High (iodine, p-tolyl) | Moderate (chloro, thioether) | Moderate (phenyl, lactone) |

| Stability | Light-sensitive (iodine) | Stable under refrigeration | Stable (cyclic ester) |

| Solubility | Low in water | Low (lipophilic) | Low in water |

Biologische Aktivität

(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran, with the CAS number 1312781-24-0, is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure includes a tetrahydropyran ring substituted with an iodomethyl group and a p-tolyl group, which may influence its interaction with biological systems.

- Molecular Formula : C₁₃H₁₇IO

- Molecular Weight : 316.18 g/mol

- Structure : The compound features a chiral center at the 2nd and 6th positions, contributing to its stereochemistry and potentially its biological activity.

Biological Activity Overview

Research into the biological activity of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran has indicated several areas of interest:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit pro-apoptotic effects, making them candidates for cancer treatment. The presence of halogen atoms like iodine can enhance the reactivity of the compound, potentially leading to interactions with cellular pathways involved in apoptosis .

- Antimicrobial Activity : Some derivatives of tetrahydropyran compounds have shown antimicrobial properties. The iodine substituent may contribute to this activity by enhancing the compound's ability to penetrate microbial membranes or interact with critical biomolecules .

- Neuroprotective Effects : There is emerging evidence that compounds similar to (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran may provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of similar tetrahydropyran derivatives reported significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The iodinated derivatives were particularly effective due to their enhanced lipophilicity and ability to cross cellular membranes .

Case Study 2: Antimicrobial Efficacy

In vitro tests on related compounds demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The iodinated structure was hypothesized to disrupt bacterial cell walls, leading to cell lysis. This finding suggests potential applications in developing new antimicrobial agents .

Case Study 3: Neuroprotective Mechanism

Research focusing on neuroprotective effects highlighted that tetrahydropyran derivatives could mitigate oxidative stress-induced neuronal damage. The studies indicated that these compounds might enhance the expression of neuroprotective proteins and reduce inflammatory markers in neuronal cultures .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇IO |

| Molecular Weight | 316.18 g/mol |

| CAS Number | 1312781-24-0 |

| Potential Biological Activities | Anticancer, Antimicrobial, Neuroprotective |

| Study | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in cancer cells |

| Antimicrobial Efficacy | Effective against multiple bacteria |

| Neuroprotective Mechanism | Reduced oxidative stress in neurons |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.